molecular formula C29H30N2O4S2 B2424945 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine CAS No. 947169-35-9

5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine

Cat. No.: B2424945
CAS No.: 947169-35-9
M. Wt: 534.69
InChI Key: SHQHTAFSCHONFV-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the sulfonyl group: This step might involve sulfonation using reagents such as sulfonyl chlorides.

    Amino group substitution: The amino groups can be introduced through nucleophilic substitution reactions.

    Attachment of the methanone group: This can be done using Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups or the thiophene ring.

    Reduction: Reduction reactions can target the sulfonyl group or the methanone group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-(phenylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
  • (3-Amino-5-(tert-butylamino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone

Uniqueness

The uniqueness of 5-(2,4-dimethylbenzoyl)-3-(4-methoxybenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4S2/c1-16-7-12-23(18(3)13-16)26(32)27-24(30)28(37(33,34)22-10-8-21(35-6)9-11-22)29(36-27)31-25-19(4)14-17(2)15-20(25)5/h7-15,31H,30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHTAFSCHONFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=C(C=C3C)C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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